Cas no 1361856-36-1 (3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde)

3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde is a versatile aldehyde derivative featuring a pyridine backbone with bromo, difluoro, and methyl substituents. Its unique structure offers enhanced stability and reactivity, making it a valuable building block in various synthetic pathways, particularly in the development of bioactive compounds.
3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde structure
1361856-36-1 structure
商品名:3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde
CAS番号:1361856-36-1
MF:C9H8BrF2NO
メガワット:264.066728591919
CID:4933743

3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde
    • インチ: 1S/C9H8BrF2NO/c1-5-7(9(11)12)2-6(3-10)8(4-14)13-5/h2,4,9H,3H2,1H3
    • InChIKey: FGYBKYZFJBVMJD-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=C(C=O)N=C(C)C(C(F)F)=C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • トポロジー分子極性表面積: 30
  • 疎水性パラメータ計算基準値(XlogP): 2.2

3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A020005010-1g
3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde
1361856-36-1 97%
1g
$1,797.60 2022-04-02
Alichem
A020005010-500mg
3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde
1361856-36-1 97%
500mg
$950.60 2022-04-02

3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde 関連文献

3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehydeに関する追加情報

Introduction to 3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde (CAS No. 1361856-36-1) and Its Applications in Modern Chemical Biology

3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde, identified by the CAS number 1361856-36-1, is a versatile intermediate in the field of chemical biology and pharmaceutical research. This compound, featuring a pyridine core with functional groups such as a bromomethyl group, a difluoromethyl group, and an aldehyde moiety, has garnered significant attention due to its potential in synthesizing bioactive molecules. The structural attributes of this compound make it a valuable building block for the development of novel therapeutic agents, particularly in the realm of drug discovery and medicinal chemistry.

The bromomethyl substituent at the 3-position of the pyridine ring provides a reactive site for further functionalization, enabling the formation of carbon-carbon bonds through nucleophilic addition reactions. This reactivity is particularly useful in constructing complex molecular architectures, which are often required for achieving high affinity and selectivity in drug design. Additionally, the presence of a difluoromethyl group at the 5-position introduces electronic and steric effects that can modulate the pharmacokinetic properties of derived compounds. Fluorine atoms are well-known for their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution, making this substitution pattern highly desirable in medicinal chemistry.

The aldehyde functionality at the 2-position serves as an oxidizable group, allowing for further derivatization into carboxylic acids, amides, or other heterocyclic systems. This flexibility is crucial for tailoring the chemical properties of the final product to meet specific biological requirements. In recent years, there has been growing interest in exploring the potential of aldehyde-containing heterocycles in drug development due to their ability to engage with various biological targets through hydrogen bonding and other non-covalent interactions.

Recent advancements in synthetic methodologies have further highlighted the utility of 3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups at different positions of the pyridine ring. These techniques have enabled the rapid construction of libraries of structurally diverse compounds, which can be screened for biological activity. The combination of its reactivity and structural features makes this compound an attractive scaffold for generating novel molecules with potential therapeutic applications.

In the context of modern drug discovery, 3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde has been explored in several research areas. One notable application is in the synthesis of kinase inhibitors, where pyridine-based scaffolds are frequently employed due to their ability to interact with ATP-binding pockets in protein kinases. The presence of both bromomethyl and aldehyde groups allows for multiple points of modification, enabling fine-tuning of binding interactions. Additionally, the difluoromethyl group can enhance solubility and metabolic stability, which are critical factors for drug efficacy.

Another area where this compound has shown promise is in the development of antiviral agents. Pyridine derivatives have been widely studied for their antiviral properties, particularly against RNA viruses such as influenza and coronaviruses. The structural features of 3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde make it a suitable candidate for designing molecules that can inhibit viral replication by targeting essential enzymes or proteins involved in viral life cycles. Recent studies have demonstrated that aldehyde-containing pyridines can act as probes or inhibitors by disrupting critical interactions between viral proteins and host cell machinery.

The role of difluoromethylation in enhancing drug properties cannot be overstated. This substitution pattern has been extensively used in medicinal chemistry to improve pharmacokinetic profiles, including oral bioavailability and resistance to enzymatic degradation. The electronic effects induced by fluorine atoms can also modulate receptor binding affinities, leading to more potent and selective drug candidates. In this context, 3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde serves as a valuable precursor for synthesizing compounds with optimized pharmacological properties.

From a synthetic chemistry perspective, 3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde offers several advantages due to its well-defined reactivity patterns. The bromomethyl group can be easily transformed into other functional groups such as thiols or amines via nucleophilic substitution reactions, while the aldehyde group can undergo condensation reactions with hydrazines or amino acids to form Schiff bases or peptidomimetics. These transformations provide chemists with ample opportunities to explore diverse chemical space during lead optimization.

The increasing availability of computational tools has further accelerated the use of 3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde in drug discovery pipelines. Molecular modeling studies have been conducted to predict how modifications at different positions of the pyridine ring can influence binding affinity to target proteins. These studies often involve virtual screening campaigns where large libraries of compounds are docked against biological targets to identify promising candidates for experimental validation. The structural versatility of this compound makes it an ideal candidate for such high-throughput virtual screening approaches.

In conclusion,3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde (CAS No. 1361856-36-1) is a multifunctional intermediate with significant potential in pharmaceutical research and development. Its unique combination of reactive sites—namely,bromomethyl, difluoromethyl, and aldehyde—makes it a valuable building block for synthesizing bioactive molecules with tailored pharmacological properties. Recent advances in synthetic methodologies and computational biology have further enhanced its utility as a scaffold for discovering novel therapeutic agents across various disease areas.

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